2-Bromo-3,3-dimethyl-1-butanol
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Overview
Description
2-Bromo-3,3-dimethyl-1-butanol is an organic compound with the molecular formula C6H13BrO. It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a butanol backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,3-dimethyl-1-butanol can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethyl-1-butanol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Grignard reaction, where 3,3-dimethyl-1-butanol is reacted with a brominating agent in the presence of a Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced separation techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3-dimethyl-1-butanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3,3-dimethyl-1-butanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3,3-dimethyl-1-butanol.
Oxidation: Formation of 3,3-dimethyl-2-butanone.
Reduction: Formation of 3,3-dimethyl-1-butanol.
Scientific Research Applications
2-Bromo-3,3-dimethyl-1-butanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3-dimethyl-1-butanol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the compound’s molecular structure, which allows for selective reactivity at specific sites.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butanol: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-2-methylpropane: Similar brominated compound but with a different carbon backbone.
3-Bromo-3-methyl-1-butanol: Similar structure but with the bromine atom at a different position.
Uniqueness
2-Bromo-3,3-dimethyl-1-butanol is unique due to the presence of both a bromine atom and a hydroxyl group on a butanol backbone. This combination of functional groups allows for diverse reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-3,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,3)5(7)4-8/h5,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVDOXZEVCWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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